molecular formula C6H8N2OS B11785742 4,5,6,7-Tetrahydrothiazolo[5,4-b]pyridin-2(1H)-one

4,5,6,7-Tetrahydrothiazolo[5,4-b]pyridin-2(1H)-one

Cat. No.: B11785742
M. Wt: 156.21 g/mol
InChI Key: KDATWRWAQBDECY-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydrothiazolo[5,4-b]pyridin-2(1H)-one is a heterocyclic compound that features a fused thiazole and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrahydrothiazolo[5,4-b]pyridin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with 2-bromoacetylpyridine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydrothiazolo[5,4-b]pyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of substituted thiazolopyridine derivatives.

Scientific Research Applications

4,5,6,7-Tetrahydrothiazolo[5,4-b]pyridin-2(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrahydrothiazolo[5,4-b]pyridin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets depend on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5,6,7-Tetrahydrothiazolo[5,4-b]pyridin-2(1H)-one is unique due to its specific ring fusion and the presence of both thiazole and pyridine moieties. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable scaffold in medicinal chemistry.

Properties

Molecular Formula

C6H8N2OS

Molecular Weight

156.21 g/mol

IUPAC Name

4,5,6,7-tetrahydro-1H-[1,3]thiazolo[5,4-b]pyridin-2-one

InChI

InChI=1S/C6H8N2OS/c9-6-8-4-2-1-3-7-5(4)10-6/h7H,1-3H2,(H,8,9)

InChI Key

KDATWRWAQBDECY-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(NC1)SC(=O)N2

Origin of Product

United States

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